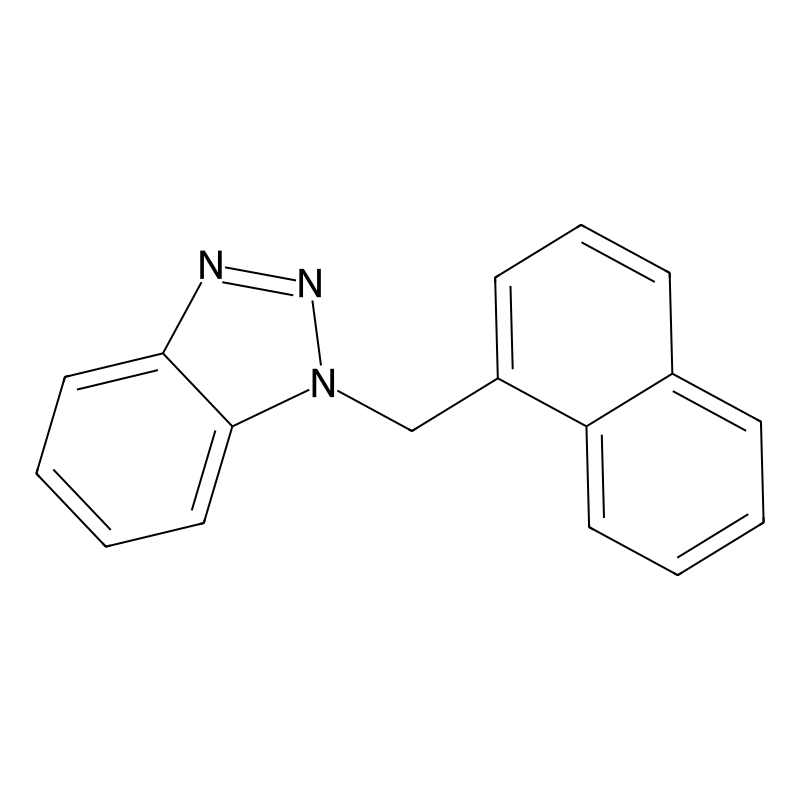

1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole is a complex organic compound characterized by the presence of both naphthalene and benzotriazole moieties. This compound can be classified as a Mannich base, which is a type of compound formed through the reaction of an amine with formaldehyde and a carbonyl compound. The structure of 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole features a naphthalene ring attached to a benzotriazole unit via a methylene bridge, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

- Oxidation: 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole can be oxidized using various reagents to form different derivatives .

- Mannich Reactions: It participates in Mannich-type reactions where it can react with formaldehyde and secondary amines to yield other derivatives.

- Substitution Reactions: The benzotriazole moiety allows for electrophilic substitution reactions, enhancing its versatility in organic synthesis.

Research has indicated that derivatives of benzotriazole, including 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole, exhibit significant biological activities. These compounds have been studied for their antimicrobial properties and potential use as anti-infective agents. The presence of the benzotriazole structure is particularly important as it enhances the biological activity through mechanisms such as enzyme inhibition or interaction with cellular targets .

1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole can be synthesized through various methods:

- Mannich Reaction: A common method involves the reaction of naphthalene derivatives with benzotriazole and formaldehyde in the presence of an amine catalyst. This reaction typically requires controlled conditions to ensure high yields and purity.

- Direct Coupling: Another approach includes direct coupling reactions between naphthalene derivatives and benzotriazole under acidic or basic conditions to form the desired product.

- Functional Group Modification: Existing benzotriazole derivatives can also be modified through functional group transformations to introduce the naphthalene moiety .

The applications of 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole span several fields:

- Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug development against various pathogens.

- Material Science: Its unique chemical structure makes it suitable for applications in dyes and pigments.

- Photostabilizers: Benzotriazole derivatives are often utilized as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation effectively .

Interaction studies have shown that 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole can engage in hydrogen bonding interactions due to its structural features. These interactions are crucial for understanding its reactivity and stability in different environments. The compound's ability to form intermolecular hydrogen bonds rather than intramolecular ones can influence its crystallization behavior and solubility characteristics .

Several compounds share structural similarities with 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(Naphthalen-2-ylmethyl)-benzotriazole | Naphthalene attached at position 2 | Different regioselectivity in reactions |

| N-(Benzothiazolylmethyl)-benzotriazole | Contains a benzothiazole unit | Exhibits different biological activities |

| 4-Methylbenzylbenzotriazole | Methyl group on the aromatic ring | Enhanced lipophilicity affecting solubility |

| N-(Phenylmethyl)-benzotriazole | Phenyl group instead of naphthalene | Varying reactivity due to electronic effects |

These compounds highlight the versatility of benzotriazoles while showcasing the unique properties imparted by the naphthalene substituent in 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole. Each derivative exhibits distinct reactivity profiles and biological activities influenced by their structural variations.